Acemetacin-d4

概要

説明

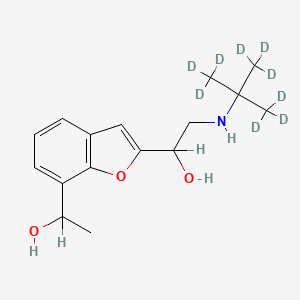

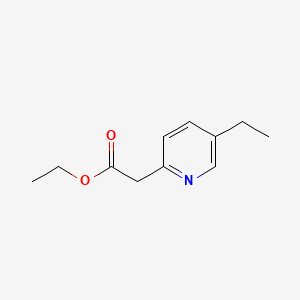

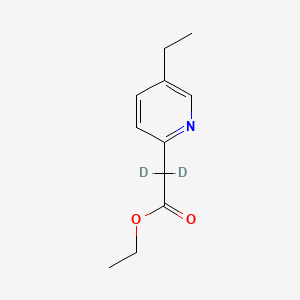

Acemetacin-d4 is a biochemical used for proteomics research . It is a potent non-steroidal anti-inflammatory drug derived from indol-3-acetic acid, and its activity is thought to be mainly through its active metabolite indomethacin .

Synthesis Analysis

Acemetacin-d4 is synthesized through various methods. One study mentions the preparation of cocrystals and salts of acemetacin by melt crystallization . Another study discusses the use of silver nanoparticles and acriflavine reagent for the assessment of acemetacin .Molecular Structure Analysis

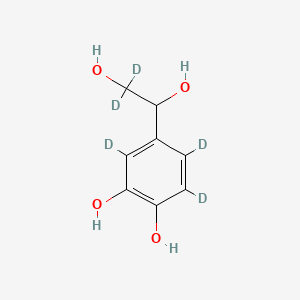

The molecular formula of Acemetacin-d4 is C21H14D4ClNO6 . The structures of its cocrystals and salts have been solved using single-crystal and high-resolution powder X-ray diffraction data .Chemical Reactions Analysis

Acemetacin-d4 has been studied for its fluorescence quenching reactions. One method involves forming an ion association complex between acriflavine and the drug, decreasing the former’s fluorescence intensity . Another method uses silver nanoparticles as a fluorescence probe .Physical And Chemical Properties Analysis

Acemetacin-d4 has a molecular weight of 419.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 7 .科学的研究の応用

Pharmacokinetics Studies

Deuterated drugs like Acemetacin-d4 are often used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. Deuteration can slow down the metabolic process, allowing researchers to observe the drug’s behavior in the body over a longer period .

Metabolic Stability Improvement

Acemetacin-d4 may be used to improve metabolic stability. By replacing hydrogen atoms with deuterium, the drug’s half-life can be extended, which could potentially reduce dosing frequency and improve patient compliance .

Toxicity Studies

Deuterated compounds can be used to study the toxic metabolic pathways of drugs. Acemetacin-d4 could help in identifying safer and more effective drug formulations by understanding how deuterium substitution affects toxicity .

Drug Design and Development

The use of Acemetacin-d4 in drug metabolism studies can guide the design of new drugs. Researchers can use this information to find safer and more effective drug formulations .

Isotope Tracing

Acemetacin-d4 can serve as an isotope tracer in research to study the transformation, absorption, distribution, and excretion of drugs in the body .

作用機序

Target of Action

Acemetacin-d4 primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them key targets for non-steroidal anti-inflammatory drugs (NSAIDs) like Acemetacin-d4 .

Mode of Action

Acemetacin-d4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain . The result is an anti-inflammatory and analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by Acemetacin-d4 is the prostaglandin synthesis pathway . By inhibiting COX enzymes, Acemetacin-d4 reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Acemetacin-d4 has been shown to inhibit the release of histamine from mast cells, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic properties of Acemetacin-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. It is metabolized primarily through hydrolysis and glucuronidation, and is excreted via both renal and biliary routes .

Safety and Hazards

特性

IUPAC Name |

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acemetacin-d4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)